molecular formula C9H10ClNO2 B179890 (6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol CAS No. 176383-57-6

(6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol

Cat. No.: B179890
CAS No.: 176383-57-6
M. Wt: 199.63 g/mol
InChI Key: LFQRSXFICPKVRS-UHFFFAOYSA-N
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Description

(6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . This compound belongs to the benzoxazine family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol typically involves the reaction of 6-chloro-2-aminophenol with formaldehyde and a suitable alcohol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its chlorine atom and hydroxyl group make it a versatile intermediate for further chemical modifications and applications .

Properties

IUPAC Name

(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-6-1-2-9-8(3-6)11-4-7(5-12)13-9/h1-3,7,11-12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQRSXFICPKVRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(N1)C=C(C=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443389
Record name (6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176383-57-6
Record name (6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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